![molecular formula C12H15N3O2S B2732958 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide CAS No. 2034310-77-3](/img/structure/B2732958.png)
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide
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Overview
Description
The compound “N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide” contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature, showing both acidic and basic properties . The specific reactions that this compound can undergo would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Characterization
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide and its derivatives are subjects of synthetic chemistry research, focusing on the development of new compounds with potential biological activities. These compounds are synthesized through various chemical reactions, and their structures are confirmed using techniques like NMR, IR, and Mass spectral analysis. For instance, the synthesis and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates demonstrate the chemical versatility of thiophene derivatives and their potential in developing antimicrobial agents (Spoorthy et al., 2021).
Biological Activities and Applications
Research has explored the biological activities of thiophene derivatives, including their antimicrobial and antioxidant properties. For example, the synthesis of lignan conjugates via cyclopropanation has been studied for their antimicrobial and antioxidant studies, indicating the potential of these compounds in medicinal chemistry (Raghavendra et al., 2016). Additionally, the development of scalable syntheses for compounds like VEGFR inhibitors demonstrates the pharmaceutical industry's interest in these molecules for drug development (Scott et al., 2006).
Docking Studies and Computational Chemistry
Computational chemistry and docking studies are integral in understanding the interaction between thiophene derivatives and biological targets. These studies help in the rational design of compounds with enhanced biological activities. The synthesis and characterization of various thiophene derivatives, followed by docking studies to evaluate their antimicrobial potential, underscore the role of computational tools in the drug discovery process.
Advanced Materials and Electrochemical Applications
Thiophene derivatives are also researched for their applications in material science, particularly in the development of electrochromic materials and corrosion inhibitors. The synthesis and electrochemical study of 1-(2-ethylamino)-2-methylimidazoline derivatives as corrosion inhibitors in acid media illustrate the potential of imidazole and thiophene derivatives in protecting metals from corrosion (Cruz et al., 2004). Furthermore, the exploration of donor–acceptor type monomers for electropolymerization opens new avenues in the fabrication of electrochromic devices with potential applications in smart windows and displays.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Imidazole derivatives are known to show a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c16-12(11-1-8-18-9-11)14-3-6-17-7-5-15-4-2-13-10-15/h1-2,4,8-10H,3,5-7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGYUBPXPZWWLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NCCOCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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